molecular formula C14H8ClNO3 B8579736 N-(4-Chlorophenoxy)phthalimide

N-(4-Chlorophenoxy)phthalimide

Cat. No. B8579736
M. Wt: 273.67 g/mol
InChI Key: YUZOGNQSVZOYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenoxy)phthalimide is a useful research compound. Its molecular formula is C14H8ClNO3 and its molecular weight is 273.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Chlorophenoxy)phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Chlorophenoxy)phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-Chlorophenoxy)phthalimide

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

2-(4-chlorophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H

InChI Key

YUZOGNQSVZOYJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridine (0.37 mL, 4.6 mmol) was added to a suspension of N-hydroxyphthalimide (664 mg, 4.1 mmol), 4-chlorophenylboronic acid (635 mg, 4.1 mmol), and powdered 4 Å molecular sieves (1.02 g) in CH2Cl2 (20 mL). Cupric acetate monohydrate (812 mg, 4.1 mmol) was added, and the mixture was stirred open to the atmosphere at room temperature for 18 hours. Silica gel (10 g) was added, and the slurry was concentrated to dryness under vacuum. The residue was applied to the top of a flash chromatography column, and eluted with hexanes:ethyl acetate (80:20) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 7.11-7.17 (m, 2 H), 7.27-7.34 (m, 2 H), 7.79-7.87 (m, 2 H), 7.88-7.95 ppm (m, 2 H).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cupric acetate monohydrate
Quantity
812 mg
Type
reactant
Reaction Step Two

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